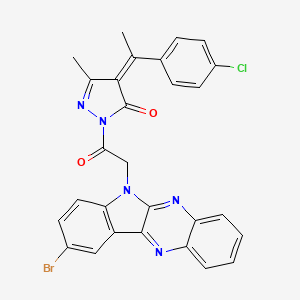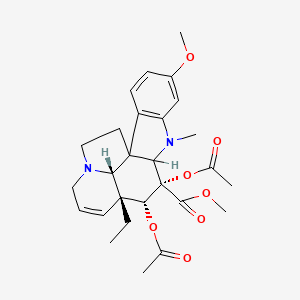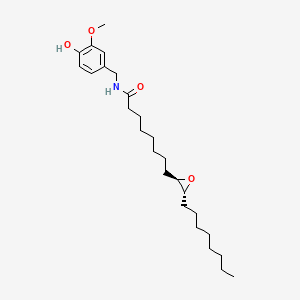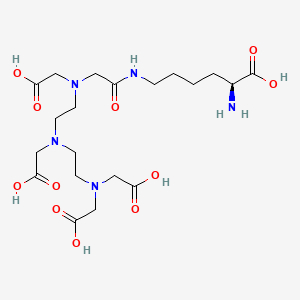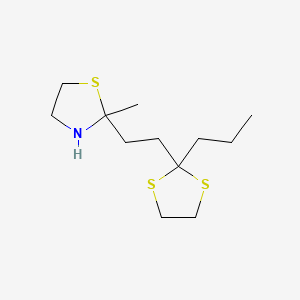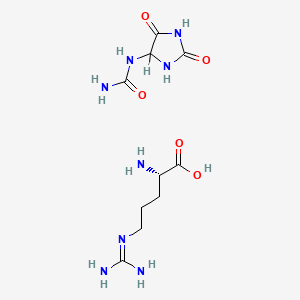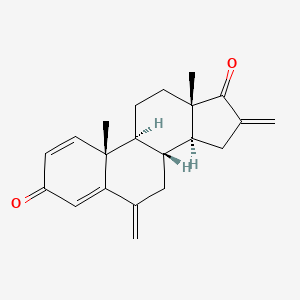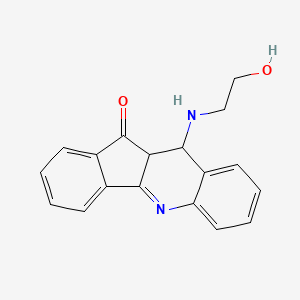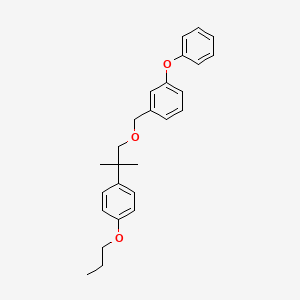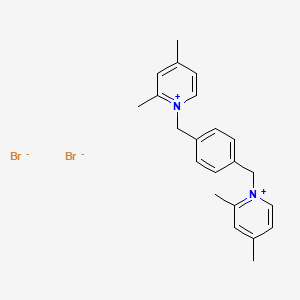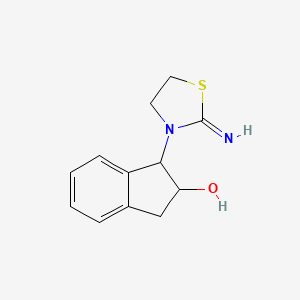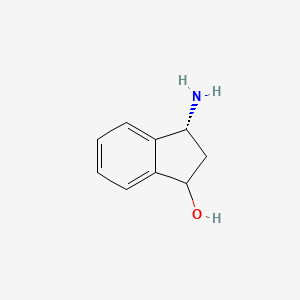
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring with a thione group, making it a valuable scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug development .
Medicine: Medicinal applications include its use as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects .
Comparison with Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
- 2- [2- (1-Chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 4,5-dihydro-3H-1,2,4-triazole-3,5-diones
Comparison: Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications .
Properties
CAS No. |
110623-32-0 |
|---|---|
Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
QEOILUJKOHDIFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


